molecular formula C19H20FN3O3 B2687089 2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-methoxybenzyl)acetamide CAS No. 1257547-15-1

2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-methoxybenzyl)acetamide

Cat. No.: B2687089
CAS No.: 1257547-15-1
M. Wt: 357.385
InChI Key: OMKNZUPPVPMVLE-UHFFFAOYSA-N
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Description

2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-methoxybenzyl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a fluorophenyl group, an oxoimidazolidinyl moiety, and a methoxybenzyl acetamide group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-methoxybenzyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Imidazolidinone Core: This step involves the reaction of 2-fluoroaniline with glyoxal to form the imidazolidinone ring. The reaction is typically carried out in the presence of a base such as sodium hydroxide under reflux conditions.

    Acylation: The imidazolidinone intermediate is then acylated with 2-methoxybenzyl chloride in the presence of a base like potassium carbonate to introduce the methoxybenzyl group.

    Final Coupling: The acylated intermediate is coupled with acetic anhydride to form the final product, this compound. This step is typically performed under mild conditions to avoid decomposition of the product.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of more efficient catalysts and solvents can enhance the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxo group in the imidazolidinone ring, potentially converting it to a hydroxyl group.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) to facilitate substitution reactions.

Major Products

    Oxidation: Products include aldehydes or carboxylic acids derived from the methoxybenzyl group.

    Reduction: The major product is the corresponding alcohol from the reduction of the oxo group.

    Substitution: Substituted derivatives where the fluorine atom is replaced by other functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-methoxybenzyl)acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential pharmacological activities. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and processes. Its fluorophenyl group is particularly interesting for its potential interactions with biological targets.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Its ability to interact with specific molecular targets can lead to the discovery of new treatments.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced performance in various applications, such as coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-methoxybenzyl)acetamide involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the imidazolidinone ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(2-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-methoxybenzyl)acetamide
  • 2-(3-(2-bromophenyl)-2-oxoimidazolidin-1-yl)-N-(2-methoxybenzyl)acetamide
  • 2-(3-(2-methylphenyl)-2-oxoimidazolidin-1-yl)-N-(2-methoxybenzyl)acetamide

Uniqueness

Compared to similar compounds, 2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-methoxybenzyl)acetamide is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity. Fluorine’s high electronegativity and small size allow it to form strong bonds with carbon, enhancing the compound’s overall properties.

Properties

IUPAC Name

2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3/c1-26-17-9-5-2-6-14(17)12-21-18(24)13-22-10-11-23(19(22)25)16-8-4-3-7-15(16)20/h2-9H,10-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKNZUPPVPMVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CN2CCN(C2=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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